![molecular formula C18H18N2OS2 B5613708 5,6-dimethyl-2-[(2-methyl-2-propen-1-yl)thio]-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5613708.png)
5,6-dimethyl-2-[(2-methyl-2-propen-1-yl)thio]-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
Thieno[2,3-d]pyrimidin-4(3H)-ones and their derivatives are a class of heterocyclic compounds that have attracted interest due to their potential biological activities and diverse chemical properties. These compounds can serve as key intermediates in the synthesis of various pharmacologically active molecules.
Synthesis Analysis
The synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones typically involves multi-step reactions, starting from easily accessible precursors. For example, Alagarsamy et al. (2007) synthesized novel 2-methylthio-3-substituted amino-5,6-dimethyl thieno [2,3-d] pyrimidin-4(3H)-ones by reacting 3-amino-2-methylthio-5,6-dimethyl thieno [2,3-d] pyrimidin-4(3H)-one with different aldehydes and ketones (Alagarsamy et al., 2007).
Molecular Structure Analysis
The molecular structure of these compounds is often confirmed using various spectroscopic methods, including 1H NMR, IR, ESI-MS, and sometimes X-ray crystallography. This helps in determining the exact configuration and the spatial arrangement of the atoms within the molecule.
Chemical Reactions and Properties
Thieno[2,3-d]pyrimidin-4(3H)-ones undergo various chemical reactions, including electrophilic substitution, cyclocondensation, and S-alkylation under phase transfer conditions, demonstrating their versatility in organic synthesis (Dave & Patel, 2001).
properties
IUPAC Name |
5,6-dimethyl-2-(2-methylprop-2-enylsulfanyl)-3-phenylthieno[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2OS2/c1-11(2)10-22-18-19-16-15(12(3)13(4)23-16)17(21)20(18)14-8-6-5-7-9-14/h5-9H,1,10H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJWMEFOXGYNCTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=C)C)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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